methyl 4-methyl-3-methylsulfonyloxybenzoate
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Overview
Description
methyl 4-methyl-3-methylsulfonyloxybenzoate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzoic acid and is characterized by the presence of a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-methylsulfonyloxybenzoate typically involves the esterification of 4-methyl-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methylsulfonyl group. The reaction conditions often include:
Esterification: Using methanol and a strong acid like sulfuric acid or hydrochloric acid.
Sulfonylation: Using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-methyl-3-methylsulfonyloxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Reduction: Methyl 4-methyl-3-hydroxybenzoate.
Oxidation: 4-methyl-3-[(methylsulfonyl)oxy]benzoic acid.
Scientific Research Applications
methyl 4-methyl-3-methylsulfonyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-methylsulfonyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-[(methylsulfonyl)oxy]benzoate: Similar structure but with the methylsulfonyl group in a different position, affecting its reactivity and applications.
4-Methyl-3-[(methylsulfonyl)oxy]benzoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Uniqueness
methyl 4-methyl-3-methylsulfonyloxybenzoate is unique due to the specific positioning of the methylsulfonyl group, which influences its chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H12O5S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 4-methyl-3-methylsulfonyloxybenzoate |
InChI |
InChI=1S/C10H12O5S/c1-7-4-5-8(10(11)14-2)6-9(7)15-16(3,12)13/h4-6H,1-3H3 |
InChI Key |
KMYMORPDUMXMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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